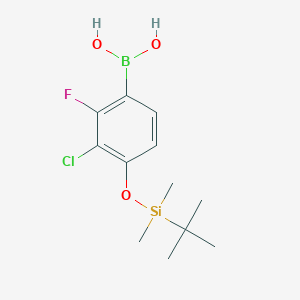

4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(tert-Butyldimethylsilyloxy)phenylboronic acid” is a chemical compound with the linear formula (CH3)3CSi(CH3)2OC6H4B(OH)2 . It is used as a reactant in various chemical reactions .

Synthesis Analysis

This compound is involved in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . It is also a starting material for the synthesis of red electroluminescent polyfluorenes .Molecular Structure Analysis

The molecular weight of “4-(tert-Butyldimethylsilyloxy)phenylboronic acid” is 252.19 . The molecular formula is C12H21BO3Si .Chemical Reactions Analysis

As mentioned earlier, this compound is involved in various chemical reactions including asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The melting point is 207 °C .科学的研究の応用

Chemical Derivatization and Stability Studies

Studies have focused on the chemical derivatization and stability of compounds similar to 4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid. For instance, tert-butyldimethylsilylation has been examined to improve the stability and analytical detectability of various compounds, suggesting potential applications in enhancing the analysis of sensitive or unstable molecules (Purdon, Pagotto, & Miller, 1989).

Fluorescence Quenching Mechanisms

Research into fluorescence quenching mechanisms of boronic acid derivatives has been conducted, which could inform the development of novel sensors or diagnostic tools. The study on 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid provides insights into the static quenching mechanisms, potentially relevant for compounds including this compound (Geethanjali, Nagaraja, & Melavanki, 2015).

Colorimetric Fluoride Sensor Development

The compound has been explored for its potential in developing colorimetric fluoride sensors. The specificity for fluoride detection over other anions, due to the selective cleavage of the Si–O bond by fluoride, demonstrates its application in environmental monitoring and analysis (Ren, Wu, Zhou, Li, & Xu, 2011).

Synthesis and Catalysis

Primary alkylboronic acids, including derivatives of this compound, have been identified as highly active catalysts for dehydrative amide condensation. This highlights their role in facilitating chemical transformations, especially in the synthesis of complex organic molecules (Yamashita, Sakakura, & Ishihara, 2013).

Nucleoside Protection

The tert-butyldimethylsilyl group has been extensively used as a protecting group in nucleoside chemistry, suggesting that compounds like this compound could be instrumental in the synthesis and modification of nucleosides, thereby contributing to research in nucleic acids and potential therapeutic agents (Ogilvie, 1973).

Safety and Hazards

特性

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-3-chloro-2-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)11(15)10(9)14/h6-7,16-17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAVSQMUJDLNSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClFO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole](/img/structure/B2926995.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)

![3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2927004.png)

![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2927017.png)